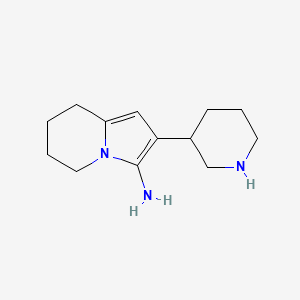
4-Vinylcyclohexane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Vinylcyclohexane-1,2-dione is an organic compound characterized by a vinyl group attached to a cyclohexane ring with two ketone groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Vinylcyclohexane-1,2-dione can be synthesized through the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction is typically conducted at temperatures ranging from 110 to 425°C and pressures of 1.3 to 100 MPa in the presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium . Another method involves the dehydrogenation of n-butane to butadiene, followed by catalytic dimerization to produce 4-vinylcyclohexane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes, with large-scale reactors and optimized conditions to maximize yield and efficiency. The use of supported catalysts, such as aluminosilicates impregnated with copper (I) ions, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Vinylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The vinyl group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-Vinylcyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as epoxy resins for LED packaging
Mecanismo De Acción
The mechanism of action of 4-vinylcyclohexane-1,2-dione involves its interaction with various molecular targets and pathways. The compound can undergo epoxidation in the liver, forming reactive metabolites that may interact with cellular components. These metabolites can be detoxified by conjugation with glutathione or hydrolysis by epoxide hydrolases . The compound’s effects on biological systems are mediated through these reactive intermediates and their interactions with cellular proteins and DNA.
Comparación Con Compuestos Similares
4-Vinylcyclohexane-1,2-dione can be compared with other similar compounds, such as:
4-Vinylcyclohexene: A precursor to vinylcyclohexene dioxide, used in the production of polymers.
Cyclohexene: A simpler analog without the vinyl group, used in various chemical syntheses.
1,2-Dimethylcyclohexane: A disubstituted cyclohexane with different steric and electronic properties.
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
4-ethenylcyclohexane-1,2-dione |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h2,6H,1,3-5H2 |
Clave InChI |
DNZWXTMCSSMRBK-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCC(=O)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


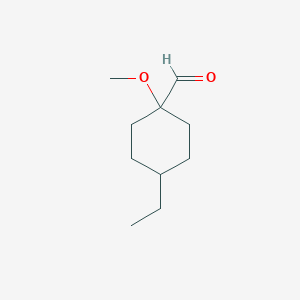
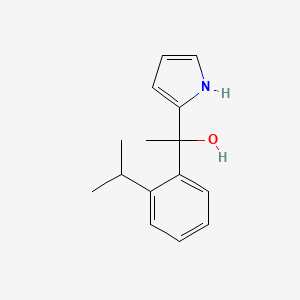

![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)
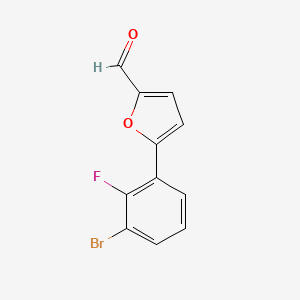
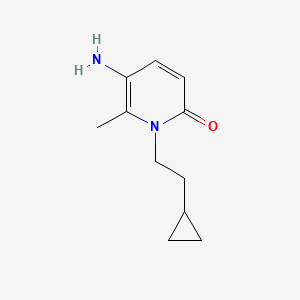


![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)
![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)

![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)
